Benzocaine Acetylsalicylamide

説明

Genesis and Identification within Chemical Synthesis Byproducts

The formation of Benzocaine (B179285) Acetylsalicylamide (B1615398) is intrinsically linked to the synthesis of Benzocaine, particularly in the presence of acetylsalicylic acid or related structures. Benzocaine is typically synthesized via the Fischer esterification of 4-aminobenzoic acid with ethanol, using an acid catalyst like sulfuric acid. bartleby.comfugus-ijsgs.com.ngacs.orgresearchgate.net Another route involves the reduction of the nitro group of an ethyl 4-nitrobenzoate (B1230335) precursor. acs.orgchemicalbook.com

Impurities in the synthesis of Benzocaine can arise from various sources, including starting materials, intermediates, and side reactions. bartleby.com While direct academic literature detailing the specific synthesis of Benzocaine Acetylsalicylamide as a byproduct is scarce, a strong parallel can be drawn from the documented formation of N-acetylbenzocaine. N-acetylbenzocaine has been identified as a product of the transacetylation reaction between benzocaine and acetylsalicylic acid, particularly when heated together. dea.gov This reaction involves the transfer of an acetyl group from acetylsalicylic acid to the amino group of benzocaine.

Given the structural similarities, it is highly probable that Benzocaine Acetylsalicylamide is formed through a similar transamidation reaction. If acetylsalicylamide is present as a starting material, impurity, or is formed in situ, it can react with a precursor of benzocaine or benzocaine itself under certain synthesis conditions, leading to the formation of Benzocaine Acetylsalicylamide.

The identification of such byproducts is a critical step in drug manufacturing and is typically achieved through advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.netut.ac.irnih.govnih.gov

Significance in Pharmaceutical Reference Standards and Analytical Quality Control

The primary significance of Benzocaine Acetylsalicylamide lies in its role as a pharmaceutical reference standard. ontosight.ailgcstandards.comlgcstandards.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical tests to confirm the identity, purity, and strength of a drug substance.

As a known impurity of Benzocaine, having a certified reference standard of Benzocaine Acetylsalicylamide is crucial for several aspects of quality control: chemwhat.comsielc.com

Method Development and Validation: Analytical methods, such as HPLC, must be developed and validated to ensure they can accurately detect and quantify any potential impurities in the final Benzocaine product. researchgate.netchemwhat.com The reference standard is essential for this process, allowing scientists to spike samples and assess the method's specificity, linearity, accuracy, and precision.

Routine Quality Control: In the routine analysis of manufactured batches of Benzocaine, the reference standard is used to identify and quantify the levels of Benzocaine Acetylsalicylamide, ensuring they remain below the acceptable limits set by regulatory authorities. chemwhat.com

Stability Testing: Reference standards are used in stability studies to monitor the degradation of the active pharmaceutical ingredient (API) over time and identify any new impurities that may form.

Numerous chemical suppliers offer Benzocaine Acetylsalicylamide as a certified reference material, often with detailed certificates of analysis, underscoring its importance in the pharmaceutical industry. lgcstandards.comchemwhat.comaxios-research.com

Structural Relationship to Parent Compounds: Benzocaine and Acetylsalicylamide

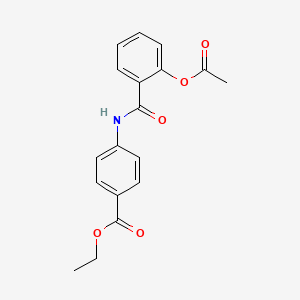

The name "Benzocaine Acetylsalicylamide" itself alludes to its structural origins. The molecule is a conjugate of its two parent compounds: Benzocaine and Acetylsalicylamide.

Benzocaine: The structure of Benzocaine consists of a para-aminobenzoic acid ethyl ester. It has an ethyl ester group attached to the carboxyl group of 4-aminobenzoic acid. acs.org

Acetylsalicylamide: Acetylsalicylamide, also known as 2-acetoxybenzamide, is a derivative of salicylic (B10762653) acid. Its structure features an amide group (-CONH2) and an acetate (B1210297) group (-OCOCH3) attached to a benzene (B151609) ring. nih.gov

Benzocaine Acetylsalicylamide is formed by the creation of an amide bond between the amino group of the benzocaine moiety and the carbonyl group of the acetylsalicylamide moiety. Essentially, the amide nitrogen of benzocaine displaces a group from the acetylsalicylamide structure. This results in the chemical name ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate. lgcstandards.com

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORGJEPJJCAMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of Benzocaine Acetylsalicylamide

Targeted Synthetic Routes for Benzocaine (B179285) Acetylsalicylamide (B1615398)

The deliberate synthesis of Benzocaine Acetylsalicylamide primarily involves the formation of an amide bond between benzocaine and an activated derivative of acetylsalicylic acid.

Esterification and Amidation Reactions

The core of the synthesis lies in the reaction between the amino group of benzocaine and the carboxyl group of acetylsalicylic acid. Direct amidation is generally not efficient and requires activation of the carboxylic acid. A common approach involves converting acetylsalicylic acid into a more reactive acylating agent, such as an acyl chloride or anhydride. This activated intermediate then readily reacts with the amine function of benzocaine to form the amide linkage.

Activation Step: Acetylsalicylic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form acetylsalicyloyl chloride.

Amidation Step: The resulting acetylsalicyloyl chloride is then reacted with benzocaine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding Benzocaine Acetylsalicylamide.

A related process, known as transacetylation, has been observed where benzocaine reacts with acetylsalicylic acid, particularly under the influence of heat. researchgate.netdea.gov

Investigation of Alternative Chemical Reaction Conditions

Research into the synthesis of related compounds, such as benzocaine analogues, has explored various reaction conditions to improve efficiency and sustainability. jsynthchem.com For instance, the use of greener solvents and catalysts is an area of active investigation. jsynthchem.com While specific studies on Benzocaine Acetylsalicylamide are not extensively detailed in publicly available literature, principles from related syntheses can be applied.

Key parameters that can be varied include:

Solvent: The choice of solvent can influence reaction rates and yields. Aprotic solvents are generally preferred for reactions involving acyl chlorides.

Temperature: Reaction temperature is a critical parameter that can affect the rate of reaction and the formation of byproducts.

Catalyst: While not always necessary for the reaction between a reactive acylating agent and an amine, the use of catalysts could be explored to enhance reaction efficiency under milder conditions.

Unintended Formation as a Process Impurity

Benzocaine Acetylsalicylamide is recognized as an impurity in the synthesis of other pharmaceutical compounds, particularly in processes where both benzocaine and acetylsalicylic acid or their derivatives are present. clearsynth.comsynzeal.comsynzeal.compharmaffiliates.com

Identification of Critical Process Parameters Leading to Formation

The formation of Benzocaine Acetylsalicylamide as an impurity is highly dependent on specific process conditions. pharmtech.com Critical parameters that can lead to its unintended synthesis include:

Presence of Reactants: The simultaneous presence of benzocaine and acetylsalicylic acid or its reactive derivatives in a reaction mixture is a primary prerequisite.

Elevated Temperatures: Heat can promote the reaction between the two parent molecules, leading to the formation of the impurity. dea.gov

pH: The acidity or basicity of the reaction medium can influence the reactivity of the functional groups involved.

Reaction Time: Longer reaction times at elevated temperatures can increase the likelihood of impurity formation.

Mechanistic Studies of Impurity Generation

The mechanism of impurity formation mirrors the targeted synthetic routes. It typically involves the nucleophilic attack of the amino group of benzocaine on the carbonyl carbon of the acetylsalicylic acid's carboxyl group (or an activated form of it).

In instances of transacetylation, the acetyl group from acetylsalicylic acid can be transferred to the amino group of benzocaine, especially under thermal stress. researchgate.netdea.gov This suggests a pathway where even in the absence of a dedicated activation agent, the impurity can form under certain process conditions.

Optimization of Synthetic Yields and Purity Profiles

To maximize the yield and purity of Benzocaine Acetylsalicylamide in a targeted synthesis, or to minimize its formation as an impurity, several factors must be carefully controlled.

For targeted synthesis, optimization would involve:

Stoichiometry of Reactants: Using an appropriate molar ratio of the activated acetylsalicylic acid derivative to benzocaine.

Efficient Removal of Byproducts: Neutralizing or removing byproducts like HCl can drive the reaction to completion.

Purification Techniques: Employing techniques such as recrystallization or chromatography to isolate the pure product.

To minimize its formation as an impurity, the focus is on avoiding the critical process parameters that lead to its generation. pharmtech.com This could involve:

Controlling the temperature to prevent thermally induced reactions. pharmtech.com

Adjusting the pH to a range where the reactivity of the precursor molecules is minimized.

Limiting the time the precursor molecules are exposed to conditions favorable for their reaction.

Below is a table summarizing hypothetical reaction conditions for the synthesis of Benzocaine Acetylsalicylamide, illustrating how different parameters might be varied in an optimization study.

| Parameter | Condition A | Condition B | Condition C |

| Reactant 1 | Acetylsalicyloyl chloride | Acetylsalicyloyl chloride | Acetylsalicylic acid |

| Reactant 2 | Benzocaine | Benzocaine | Benzocaine |

| Solvent | Dichloromethane | Tetrahydrofuran | Toluene |

| Base | Triethylamine | Pyridine | None |

| Temperature | Room Temperature | 0 °C to Room Temp | 110 °C (Reflux) |

| Reaction Time | 4 hours | 6 hours | 12 hours |

| Hypothetical Yield | High | Moderate | Low (as impurity) |

| Hypothetical Purity | High | High | Low |

Structural Elucidation and Advanced Spectroscopic Characterization of Benzocaine Acetylsalicylamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are unique to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific FT-IR spectrum for Benzocaine (B179285) Acetylsalicylamide (B1615398) is not available in published literature. A hypothetical analysis would expect to find characteristic absorption bands corresponding to the functional groups from both the benzocaine and acetylsalicylate moieties.

Expected Characteristic FT-IR Peaks for Benzocaine Acetylsalicylamide:

| Functional Group | Expected Wavenumber (cm⁻¹) | Origin |

| Amide N-H Stretch | 3300-3500 | From the amide linkage |

| Aromatic C-H Stretch | 3000-3100 | From the benzene (B151609) rings |

| Aliphatic C-H Stretch | 2850-3000 | From the ethyl group |

| Ester C=O Stretch | 1735-1750 | From the acetyl group |

| Amide C=O Stretch (Amide I) | 1630-1695 | From the amide linkage |

| Ester C=O Stretch | 1700-1730 | From the ethyl ester group |

| Aromatic C=C Stretch | 1400-1600 | From the benzene rings |

| C-O Stretch | 1000-1300 | From the ester and ether linkages |

| N-H Bend (Amide II) | 1510-1570 | From the amide linkage |

Without experimental data, a definitive table of observed peaks and their assignments for Benzocaine Acetylsalicylamide cannot be constructed.

Raman Spectroscopy

Similar to FT-IR, no specific Raman spectroscopic data for Benzocaine Acetylsalicylamide has been reported. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Expected Characteristic Raman Peaks for Benzocaine Acetylsalicylamide:

| Functional Group | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic Ring Breathing | ~1000 and ~1600 | Strong, characteristic peaks for benzene rings. |

| C=O Stretching | 1600-1800 | Both ester and amide carbonyls would be active. |

| C-H Stretching | 2800-3100 | Aromatic and aliphatic C-H stretches would be visible. |

| NO₂ Symmetric Stretch | Not applicable | |

| C-N Stretching | 1100-1300 |

The absence of empirical data precludes the creation of a data table with observed Raman shifts and their corresponding vibrational modes.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

The growth of a suitable single crystal is a prerequisite for this technique. As no studies on the crystallization and single-crystal X-ray diffraction of Benzocaine Acetylsalicylamide have been published, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This information is fundamental for a complete structural elucidation.

Hypothetical Crystallographic Data Table for Benzocaine Acetylsalicylamide (Illustrative Only):

| Parameter | Value |

| Crystal System | Unknown |

| Space Group | Unknown |

| a (Å) | Unknown |

| b (Å) | Unknown |

| c (Å) | Unknown |

| α (°) | Unknown |

| β (°) | Unknown |

| γ (°) | Unknown |

| Volume (ų) | Unknown |

| Z | Unknown |

| Density (calculated) (g/cm³) | Unknown |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction is used to identify the crystalline phases of a material and can be used for quality control. Without a reference pattern from a single crystal or a synthesized and characterized powder sample, it is not possible to provide a PXRD data table of characteristic peaks (2θ values and intensities) for Benzocaine Acetylsalicylamide. Such a table is essential for identifying the compound in a mixture or for studying its polymorphism.

Analytical Method Development for Benzocaine Acetylsalicylamide Remains Undocumented in Public Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research on the analytical method development and validation for the compound Benzocaine Acetylsalicylamide (CAS No. 23437-10-7).

While the compound, chemically identified as ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate or ethyl 4-(2-acetoxybenzamido)benzoate, is listed by numerous chemical suppliers as a pharmaceutical impurity or reference standard, there are no peer-reviewed research articles detailing specific methodologies for its separation, quantification, or detection. cleanchemlab.comclearsynth.comchemwhat.com

Chemical suppliers market Benzocaine Acetylsalicylamide as a reference material suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in the pharmaceutical industry. clearsynth.comchemwhat.comsynzeal.com This indicates that analytical methods for this compound likely exist within private industry for quality assurance purposes. However, the specific parameters and validation data for these methods are not published in accessible scientific journals.

The absence of this information in the public domain makes it impossible to provide a detailed, scientifically accurate article on the established chromatographic, electrophoretic, or advanced detection strategies for Benzocaine Acetylsalicylamide as requested. Generating content on this topic would require speculation or the fabrication of data, which would not meet the standards of scientific accuracy.

Research on related compounds, such as Benzocaine itself, is plentiful. Studies detail various analytical techniques for Benzocaine and its other metabolites, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, these methods are not directly transferable and have not been specifically validated for Benzocaine Acetylsalicylamide.

Until research on the specific analytical methodologies for Benzocaine Acetylsalicylamide is published, a detailed, evidence-based article on this subject cannot be authoritatively written.

Analytical Method Development and Validation for Research Applications of Benzocaine Acetylsalicylamide

Methodological Validation Parameters in Research Context

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For research applications involving Benzocaine (B179285) Acetylsalicylamide (B1615398), this involves a series of tests and the establishment of performance characteristics that meet the requirements for the analytical measurements.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Benzocaine Acetylsalicylamide, a typical specificity study for an HPLC method would involve demonstrating the separation of its peak from those of Benzocaine and other known related substances.

A common approach is to perform forced degradation studies on Benzocaine to generate potential degradation products. The sample containing Benzocaine Acetylsalicylamide would then be analyzed alongside these degraded samples to ensure there is no interference. The selectivity of the method is demonstrated by the resolution between the Benzocaine Acetylsalicylamide peak and the closest eluting peak.

Illustrative Data: Table 1: Peak Purity and Resolution Data from a Specificity Study

| Compound | Retention Time (min) | Resolution (relative to Benzocaine Acetylsalicylamide) | Peak Purity Index |

| Benzocaine EP Impurity A | 4.8 | 3.5 | 0.9998 |

| Benzocaine Acetylsalicylamide | 6.2 | N/A | 0.9999 |

| N-Acetylbenzocaine | 7.1 | 2.8 | 0.9997 |

| Benzocaine | 8.5 | 4.1 | 0.9999 |

This table is for illustrative purposes only.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

To assess linearity, a series of standard solutions of Benzocaine Acetylsalicylamide at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of the quality of the linear fit. An r² value greater than 0.99 is typically considered acceptable.

Illustrative Data: Table 2: Linearity Data for Benzocaine Acetylsalicylamide

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 20.0 | 304,560 |

| 50.0 | 759,900 |

| Correlation Coefficient (r) | 0.9999 |

| Coefficient of Determination (r²) | 0.9998 |

This table is for illustrative purposes only.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage of the analyte recovered.

Illustrative Data: Table 3: Precision and Accuracy Data for Benzocaine Acetylsalicylamide

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | RSD (%) | Recovery (%) |

| Repeatability | 10.0 | 10.05 ± 0.08 | 0.80 | N/A |

| Intermediate Precision | 10.0 | 10.12 ± 0.15 | 1.48 | N/A |

| Accuracy | 10.0 (spiked) | 9.98 ± 0.11 | 1.10 | 99.8 |

This table is for illustrative purposes only. SD: Standard Deviation, RSD: Relative Standard Deviation.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio approach. For HPLC, a signal-to-noise ratio of 3:1 is common for the LOD, and 10:1 for the LOQ.

Illustrative Data: Table 4: LOD and LOQ for Benzocaine Acetylsalicylamide

| Parameter | Method | Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.15 |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.50 |

This table is for illustrative purposes only.

Computational Chemistry and Molecular Modeling of Benzocaine Acetylsalicylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics. For Benzocaine (B179285) Acetylsalicylamide (B1615398), these calculations can elucidate how the electronic features of the parent benzocaine and acetylsalicylamide moieties are modified by their combination.

One of the primary outputs of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Another key aspect explored is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzocaine Acetylsalicylamide, MEP analysis would likely show negative potential around the carbonyl oxygen atoms and the aromatic rings, indicating areas susceptible to electrophilic attack or capable of forming hydrogen bonds. The amine group, conversely, would be a site of positive potential.

Table 1: Theoretical Quantum Chemical Properties of Benzocaine Acetylsalicylamide (Note: The following data are illustrative and derived from typical values for similar organic molecules, as specific experimental or computational data for Benzocaine Acetylsalicylamide is not available.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.8 D | Indicates an overall polar nature of the molecule. |

| Molecular Electrostatic Potential (MEP) Minimum | -55 kcal/mol | Corresponds to electron-rich regions (e.g., carbonyl oxygens). |

| Molecular Electrostatic Potential (MEP) Maximum | +40 kcal/mol | Corresponds to electron-poor regions (e.g., amine hydrogens). |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations are employed to model this behavior over time, providing a view of the molecule's flexibility, conformational preferences, and interactions with its environment (such as a solvent).

For Benzocaine Acetylsalicylamide, MD simulations would reveal the rotational freedom around its single bonds, particularly the amide linkage and the ester group. This would allow for the identification of the most stable, low-energy conformations in different environments (e.g., in a vacuum, in water, or in a lipid-like medium). The simulations can track key dihedral angles to understand the conformational landscape, revealing whether the molecule adopts a more extended or a folded shape.

The results of such simulations are often visualized through Ramachandran-like plots for key dihedral angles or through root-mean-square deviation (RMSD) plots to assess structural stability over the simulation time. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding pocket.

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation of Benzocaine Acetylsalicylamide in Water (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Description | Illustrative Finding | Implication |

| Key Dihedral Angle 1 (Amide Bond) | Rotation around the central C-N bond. | Predominantly planar (trans conformation). | The amide group provides structural rigidity to the core of the molecule. |

| Key Dihedral Angle 2 (Ester Group) | Rotation of the ethyl group of the benzocaine moiety. | High rotational freedom. | This part of the molecule is flexible and can adapt to its surroundings. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Fluctuates between 250-300 Ų. | Provides insight into the molecule's solubility and interactions with water. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Stable around 4.5 Å. | Suggests the molecule maintains a relatively consistent overall shape in solution. |

In Silico Prediction of Molecular Interactions and Binding Affinities (theoretical, non-clinical)

A primary goal of molecular modeling for a potential therapeutic agent is to predict how it will interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, Benzocaine Acetylsalicylamide) when bound to a receptor, typically a protein.

Hypothetically, if one were to investigate Benzocaine Acetylsalicylamide's potential as an analgesic or anti-inflammatory agent, one might dock it into the binding sites of cyclooxygenase (COX) enzymes or voltage-gated sodium channels. The docking simulations would predict the binding pose and calculate a binding affinity score, which is an estimate of the strength of the interaction.

The analysis of the docked pose would reveal specific molecular interactions, such as:

Hydrogen bonds: Likely to form between the amide or ester groups of the ligand and polar amino acid residues in the protein.

Hydrophobic interactions: The aromatic rings of the molecule would likely engage in pi-pi stacking or other hydrophobic contacts with nonpolar residues.

Van der Waals forces: General attractive forces between the ligand and the protein.

These theoretical predictions are vital for generating hypotheses about the molecule's mechanism of action and for guiding the design of more potent derivatives.

Structure-Property Relationship (SPR) Studies (theoretical, non-clinical)

Structure-Property Relationship (SPR) studies, often in the form of Quantitative Structure-Property Relationships (QSPR), aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. These properties, such as solubility, lipophilicity (logP), and polar surface area (PSA), are critical for determining a compound's potential bioavailability and ability to cross biological membranes.

For Benzocaine Acetylsalicylamide, QSPR models would be built using a set of calculated molecular descriptors. These descriptors are numerical representations of the molecule's topology, geometry, and electronic structure. By correlating these descriptors with experimentally determined or predicted properties, one can establish a model to predict the properties of new, related compounds without the need for synthesis and testing.

For instance, a higher calculated logP would suggest that Benzocaine Acetylsalicylamide is more lipophilic and might more readily cross the blood-brain barrier or cell membranes, while a higher PSA would indicate lower permeability. These theoretical studies are instrumental in the early stages of drug discovery for optimizing a lead compound's properties.

Table 3: Predicted Physicochemical Properties of Benzocaine Acetylsalicylamide from Theoretical SPR Models (Note: These values are predictions based on computational models and are for illustrative purposes.)

| Property | Predicted Value | Method of Prediction | Theoretical Implication |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | Atomic contribution methods (e.g., ALOGP) | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 85 Ų | Fragment-based calculation | Suggests moderate ability to cross cell membranes. |

| Aqueous Solubility (LogS) | -3.5 | QSPR models | Predicts low solubility in water. |

| Number of Hydrogen Bond Donors | 1 | Rule-of-five analysis | Conforms to typical drug-like characteristics. |

| Number of Hydrogen Bond Acceptors | 4 | Rule-of-five analysis | Conforms to typical drug-like characteristics. |

Future Directions and Emerging Research Avenues for Benzocaine Acetylsalicylamide

Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of Benzocaine (B179285) Acetylsalicylamide (B1615398) is fundamental. While standard analytical techniques are available, advanced and hyphenated methods can provide a more comprehensive characterization.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly well-suited for the analysis of complex mixtures and the definitive identification of compounds like Benzocaine Acetylsalicylamide. asiapharmaceutics.infoajrconline.orgajpaonline.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are powerful tools for impurity profiling and structural elucidation. ijfmr.comajrconline.org

Table 1: Advanced Analytical Techniques for the Characterization of Benzocaine Acetylsalicylamide

| Technique | Principle | Application for Benzocaine Acetylsalicylamide |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio, with further fragmentation for structural information. | Accurate mass determination, structural elucidation of the parent molecule and any potential degradation products, and quantification at very low levels. |

| LC-NMR | Combines HPLC separation with NMR spectroscopy for direct structural analysis of separated compounds. ajrconline.org | Unambiguous structure confirmation without the need for isolation, providing detailed information on the connectivity of atoms within the molecule. |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of potential volatile impurities or degradation products that may arise during synthesis or storage. |

| 2D-NMR (COSY, HSQC, HMBC) | Provides detailed information about the connectivity between protons and carbons in a molecule. | Complete assignment of all proton and carbon signals, confirming the precise isomeric structure of the acetylsalicylamide moiety and its attachment to the benzocaine core. |

| FTIR and Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds to identify functional groups. mdpi.com | Confirmation of the presence of key functional groups such as the ester, amide, and carboxylic acid ester functionalities. Raman spectroscopy can offer complementary information, especially for the aromatic ring vibrations. |

The application of these advanced techniques will enable the creation of a detailed and unambiguous analytical profile for Benzocaine Acetylsalicylamide, which is essential for its use as a reference standard and for understanding its chemical behavior.

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of Benzocaine Acetylsalicylamide, featuring an amide linkage between a benzocaine moiety and an acetylsalicylate moiety, offers numerous possibilities for chemical modification. jst.go.jp Exploring novel synthetic pathways for derivatization could lead to the development of new molecules with unique properties.

One promising approach is the modification of the peripheral functional groups. For instance, the ethyl ester of the benzocaine portion could be hydrolyzed and re-esterified with different alcohols to modulate lipophilicity and other physicochemical properties. Similarly, the acetyl group on the salicylate (B1505791) ring could be replaced with other acyl groups of varying chain lengths or electronic properties.

Another avenue for derivatization involves the amide bond itself. While the amide bond is generally stable, its synthesis can be approached through various coupling reactions. jst.go.jp Research into different coupling reagents and conditions could optimize the synthesis of the parent molecule and provide routes to analogues with modified amide backbones, although this would represent a more significant structural departure.

Table 2: Potential Derivatization Strategies for Benzocaine Acetylsalicylamide

| Target Moiety | Proposed Modification | Potential Outcome |

| Benzocaine Ethyl Ester | Hydrolysis followed by re-esterification with various alcohols. | Altered solubility, membrane permeability, and metabolic stability. |

| Salicylate Acetyl Group | Replacement with different acyl groups (e.g., propionyl, butyryl). | Modified activity profile and duration of action if the molecule were to have biological activity. |

| Aromatic Rings | Introduction of substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups). | Altered electronic properties, which could influence receptor binding or metabolic pathways. |

| Amide Linkage | Exploration of alternative amide bond formation reactions. | Development of more efficient and scalable synthetic routes. |

The synthesis and characterization of a library of Benzocaine Acetylsalicylamide derivatives would provide a valuable dataset for structure-activity relationship (SAR) studies, should any biological activity be discovered.

Research into Impurity Control Strategies in Complex Chemical Mixtures

Given that Benzocaine Acetylsalicylamide is an impurity in the synthesis of Benzocaine, research into its formation and control is of practical importance for the pharmaceutical industry. ijfmr.commusechem.comgmpinsiders.com Understanding the mechanisms by which it is formed can lead to the development of strategies to minimize its presence in the final drug product. veeprho.com

Impurity control strategies often involve a multi-faceted approach, including: totalpharmaceuticaltopics.compharmaknowledgeforum.com

Risk Assessment: Identifying the critical process parameters that influence the formation of Benzocaine Acetylsalicylamide. freyrsolutions.com

Control of Starting Materials: Ensuring the purity of the starting materials, particularly p-aminobenzoic acid and any reagents used in the acetylation and esterification steps. veeprho.com

Process Optimization: Modifying reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to disfavor the formation of the impurity.

Purification Techniques: Developing and optimizing purification methods, such as crystallization or chromatography, to effectively remove Benzocaine Acetylsalicylamide from the final product. pharmaknowledgeforum.com

Further research could focus on developing in-process controls, where analytical techniques are used to monitor the formation of the impurity in real-time, allowing for immediate process adjustments. freyrsolutions.com

Development of Isotope-Labeled Benzocaine Acetylsalicylamide for Mechanistic Tracing

Isotope labeling is a powerful tool in pharmaceutical research for elucidating metabolic pathways and reaction mechanisms. musechem.comsymeres.com The synthesis of isotope-labeled Benzocaine Acetylsalicylamide, for instance with stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), would open up new avenues for research. youtube.com A deuterated form of benzocaine, Benzocaine-d4, is already utilized in research. medchemexpress.com

Table 3: Potential Applications of Isotope-Labeled Benzocaine Acetylsalicylamide

| Isotope | Position of Labeling | Potential Research Application |

| ¹³C | Carbonyl carbon of the acetyl group. | To trace the fate of the acetyl group in metabolic studies, determining if deacetylation is a primary metabolic pathway. |

| ¹³C or ¹⁵N | Within the benzocaine moiety. | To track the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule in biological systems. acs.org |

| ²H (Deuterium) | On the aromatic rings or the ethyl group. | To study the kinetic isotope effect, which can provide insights into the rate-determining steps of metabolic transformations or chemical reactions. symeres.com |

| ¹³C or ¹⁵N | In the amide linkage. | To investigate the stability of the amide bond under various physiological or chemical conditions. |

The use of isotope-labeled Benzocaine Acetylsalicylamide in conjunction with sensitive analytical techniques like mass spectrometry would provide definitive data on its metabolic fate and help to understand the mechanisms of its formation and potential degradation. acs.org This knowledge is invaluable for both drug development and fundamental chemical research.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Benzocaine Acetylsalicylamide with high purity?

- Methodological Answer : Synthesis typically involves acetylation of benzocaine derivatives under controlled anhydrous conditions. Key steps include:

- Reacting benzocaine with acetylsalicyl chloride in a 1:1 molar ratio in dichloromethane, using triethylamine as a catalyst .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Confirm identity using melting point analysis (literature mp: 119–123°C) and spectroscopic techniques (FT-IR for ester/amide bonds; ¹H/¹³C NMR for structural verification) .

Q. How can researchers characterize the structural integrity of Benzocaine Acetylsalicylamide?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H NMR (e.g., δ 2.3 ppm for acetyl protons) and ¹³C NMR (carbonyl peaks at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 287.30) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (C: 66.89%, H: 5.96%, N: 4.87%) .

Q. What protocols assess the stability of Benzocaine Acetylsalicylamide under varying storage conditions?

- Methodological Answer : Design accelerated stability studies:

- Expose samples to pH 1–9 buffers (37°C, 1 week) and analyze degradation via HPLC (C18 column, 254 nm UV detection) .

- Thermal stability tests using thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

- Monitor hydrolysis products (e.g., salicylic acid derivatives) using LC-MS .

Advanced Research Questions

Q. How do excipients like β-cyclodextrin or silica alter the thermal properties of Benzocaine Acetylsalicylamide in solid formulations?

- Methodological Answer : Use differential scanning calorimetry (DSC) and microwave thermal analysis (MWDTA):

- Prepare 1:1 (w/w) mixtures with excipients (e.g., Syloid® silica) and compare thermal profiles to pure compound .

- Identify shifts in melting endotherms or glass transition temperatures (Tg) to detect interactions (e.g., amorphous dispersion formation) .

Q. What strategies resolve discrepancies in solubility data for Benzocaine Acetylsalicylamide across solvents?

- Methodological Answer : Standardize solubility testing:

- Use the shake-flask method at 25°C with saturated solutions in solvents (e.g., DMSO, ethanol, water) .

- Quantify solubility via UV-Vis spectroscopy (calibration curve at λmax ~270 nm) and account for temperature/pH variability .

- Cross-validate results with computational models (e.g., Hansen solubility parameters) .

Q. Which advanced chromatographic techniques are validated for quantifying trace impurities in Benzocaine Acetylsalicylamide?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC):

- Use a C18 column (1.7 µm particles) with a gradient elution (acetonitrile/0.1% formic acid) .

- Validate method specificity for impurities (e.g., N-acetylbenzocaine) per ICH guidelines (LOD <0.1%) .

- Compare with surface-enhanced Raman spectroscopy (SERS) for cross-method verification .

Key Considerations for Experimental Design

- Reproducibility : Document all synthesis and analysis parameters (e.g., solvent ratios, instrument settings) per journal guidelines .

- Data Contradictions : Replicate conflicting studies under identical conditions and use statistical tools (e.g., ANOVA) to identify outliers .

- Ethical Reporting : Disclose all impurities and stability limitations in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。